An In-depth Technical Guide to Methyl 5-hydroxy-2-methoxybenzoate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Methyl 5-hydroxy-2-methoxybenzoate: Properties, Synthesis, and Applications
Prepared by a Senior Application Scientist
This document provides a comprehensive technical overview of Methyl 5-hydroxy-2-methoxybenzoate, a substituted aromatic ester of interest to researchers in organic synthesis, medicinal chemistry, and materials science. This guide delineates its chemical properties, offers a predictive analysis of its spectroscopic profile, outlines a robust synthetic pathway, and discusses its reactivity and potential applications, particularly in the context of drug development.
Introduction and Structural Disambiguation
Methyl 5-hydroxy-2-methoxybenzoate (CAS No. 87513-63-1) is a poly-substituted benzene derivative featuring three key functional groups: a phenolic hydroxyl, a methoxy ether, and a methyl ester.[1] This trifunctional arrangement provides a versatile scaffold for chemical modification, making it a valuable building block for more complex molecular architectures.
A critical point of clarification is its distinction from its more common isomer, Methyl 2-hydroxy-5-methoxybenzoate (CAS No. 2905-82-0), also known as methyl 5-methoxysalicylate.[2] The positional difference of the hydroxyl and methoxy groups profoundly influences the molecule's electronic properties, reactivity, and intramolecular interactions, such as hydrogen bonding. Researchers must exercise caution in sourcing materials and interpreting data to ensure they are working with the correct isomer.
Diagram 1: Structural Comparison A side-by-side comparison of Methyl 5-hydroxy-2-methoxybenzoate and its common isomer.
Physicochemical and Spectroscopic Profile
Due to its status as a less common chemical intermediate, extensive experimental data for Methyl 5-hydroxy-2-methoxybenzoate is not widely published. The following sections provide known identifiers and a predictive analysis of its spectroscopic characteristics based on established chemical principles.
Core Properties
The fundamental properties of the molecule are summarized below. Physical properties such as melting and boiling points should be determined empirically.
| Property | Value | Source |
| IUPAC Name | methyl 5-hydroxy-2-methoxybenzoate | - |
| CAS Number | 87513-63-1 | [1] |
| Molecular Formula | C₉H₁₀O₄ | - |
| Molecular Weight | 182.17 g/mol | [2] |
| Appearance | Solid (Predicted) | - |
Predicted Spectroscopic Characterization
The following predictions are intended to guide researchers in the structural confirmation of this molecule.
The proton NMR spectrum is expected to show three distinct signals in the aromatic region and two singlets in the aliphatic region.
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Aromatic Protons: The proton at C6 will be a doublet, split by the C4 proton (meta-coupling, J ≈ 3 Hz). The proton at C4 will be a doublet of doublets, split by the C3 proton (ortho-coupling, J ≈ 9 Hz) and the C6 proton (meta-coupling, J ≈ 3 Hz). The C3 proton will appear as a doublet, split by the C4 proton (ortho-coupling, J ≈ 9 Hz).
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Methoxy Protons (-OCH₃): A singlet expected around δ 3.8-3.9 ppm.
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Ester Methyl Protons (-COOCH₃): A singlet expected around δ 3.9 ppm.
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Phenolic Proton (-OH): A broad singlet, the chemical shift of which is dependent on solvent and concentration.
The carbon spectrum should display nine unique signals corresponding to each carbon atom in the molecule.
| Carbon Position | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Ester) | 166-168 | Typical range for an ester carbonyl carbon. |
| C2 (-OCH₃) | 155-158 | Aromatic carbon attached to an electron-donating ether group. |
| C5 (-OH) | 150-153 | Aromatic carbon attached to an electron-donating hydroxyl group. |
| C1 (-COOCH₃) | 122-125 | Quaternary carbon deshielded by the ester group. |
| C4 | 118-120 | Aromatic CH ortho to the hydroxyl group. |
| C3 | 115-117 | Aromatic CH meta to the hydroxyl group. |
| C6 | 112-114 | Aromatic CH ortho to the methoxy and meta to the hydroxyl. |
| -OCH₃ (Methoxy) | 55-57 | Standard chemical shift for an aryl methyl ether. |
| -OCH₃ (Ester) | 51-53 | Standard chemical shift for an ester methyl group. |
The IR spectrum provides clear evidence for the key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| Phenolic -OH | 3200-3500 (broad) | O-H stretch |
| Aromatic C-H | 3000-3100 (sharp) | C-H stretch |
| Ester C=O | 1700-1725 (strong, sharp) | C=O stretch |
| Aromatic C=C | 1580-1610, 1450-1500 | C=C ring stretches |
| Ether/Ester C-O | 1200-1300, 1050-1150 | C-O stretch |
In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a clear molecular ion peak and predictable fragmentation patterns.
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Molecular Ion (M⁺•): m/z = 182.
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Key Fragments:
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m/z = 151: Loss of a methoxy radical (•OCH₃) from the ester.
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m/z = 123: Subsequent loss of carbon monoxide (CO) from the m/z 151 fragment.
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m/z = 167: Loss of a methyl radical (•CH₃) from the ether.
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Diagram 2: Predicted Fragmentation A simplified diagram of the predicted major fragmentation pathways for Methyl 5-hydroxy-2-methoxybenzoate in EI-MS.
Synthesis and Reactivity
Recommended Synthetic Route: Fischer Esterification
The most direct and reliable method for preparing Methyl 5-hydroxy-2-methoxybenzoate is the acid-catalyzed Fischer esterification of its corresponding carboxylic acid, 5-hydroxy-2-methoxybenzoic acid.
Diagram 3: Synthesis Scheme Fischer esterification of 5-hydroxy-2-methoxybenzoic acid to yield the target methyl ester.
This protocol is a self-validating system; reaction progress can be monitored by Thin Layer Chromatography (TLC), and product purity can be confirmed by melting point and spectroscopic analysis as outlined in Section 2.2.
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Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxy-2-methoxybenzoic acid (1.0 eq).
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Reagent Addition: Add anhydrous methanol (20-30 mL per gram of acid). The large excess of methanol serves as both the reactant and the solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.
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Catalyst Introduction: While stirring, carefully add concentrated sulfuric acid (approx. 2-3% of the methanol volume) dropwise. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
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Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).
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Workup - Quenching and Extraction:
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Cool the reaction mixture to room temperature.
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Slowly pour the mixture into a beaker containing ice-cold water.
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Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ≈ 7-8).
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Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x volume of aqueous layer).
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Purification:
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Combine the organic layers and wash with brine to remove residual water.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure methyl 5-hydroxy-2-methoxybenzoate.
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Chemical Reactivity and Synthetic Potential
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional groups.
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Phenolic Hydroxyl (-OH): This group is weakly acidic and can be deprotonated with a suitable base (e.g., K₂CO₃, NaH) to form a phenoxide. This nucleophilic phenoxide is a key handle for introducing a wide variety of functionalities via Williamson ether synthesis (O-alkylation) or O-acylation, allowing for the synthesis of diverse compound libraries.
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Ester (-COOCH₃): The ester can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. It can also be reduced to a primary alcohol (5-(hydroxymethyl)-2-methoxyphenol) using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
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Aromatic Ring: The ring is subject to electrophilic aromatic substitution. The hydroxyl and methoxy groups are both strongly activating, ortho-para directing groups. The methyl ester is a deactivating, meta-directing group. The combined effect makes the C4 and C6 positions the most activated and sterically accessible for electrophiles, providing a pathway for regioselective halogenation, nitration, or Friedel-Crafts reactions.
Applications in Research and Drug Development
While specific applications of Methyl 5-hydroxy-2-methoxybenzoate are not extensively documented, its structural motifs are prevalent in pharmacologically active molecules. Its value lies in its role as a versatile chemical scaffold.
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Scaffold for Medicinal Chemistry: The molecule provides three orthogonal points for chemical modification. Drug development professionals can leverage this to create libraries of related compounds for structure-activity relationship (SAR) studies. For example, the phenolic hydroxyl can be used as an attachment point for linkers or solubilizing groups, while the ester can be converted to an amide to mimic peptide bonds.
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Precursor to Natural Product Analogues: Many natural products contain substituted phenolic and benzoic acid moieties. This compound serves as a readily modifiable starting material for the synthesis of analogues of these natural products, enabling the exploration of their biological activities. The related 2-hydroxy-5-methoxybenzoyl moiety, for example, has been incorporated into pyridinone structures with potential biological activity.
Safety and Handling
In the absence of a specific Material Safety Data Sheet (MSDS) for Methyl 5-hydroxy-2-methoxybenzoate, safety precautions should be based on those for structurally similar compounds, such as its isomer (Methyl 2-hydroxy-5-methoxybenzoate) and other substituted phenols and benzoates.[2][3]
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GHS Hazard Classification (Assumed):
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Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
References
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PubChem. (n.d.). Methyl 2-hydroxy-5-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
- Google Patents. (n.d.). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
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PubChem. (n.d.). Methyl 2-Methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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Bargavi, S., Nataraj, P., Perumal, P. T., & Lakshmi, S. (2016). 5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one. IUCrData, 1, x161235. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
